molecular formula C10H15NO3S B13863402 [2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol

[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol

Cat. No.: B13863402
M. Wt: 229.30 g/mol
InChI Key: DSAOUKUZGDHUAM-UHFFFAOYSA-N
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Description

[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol is a compound that features a unique combination of a thiazole ring and a methoxyoxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol typically involves the formation of the thiazole ring followed by the introduction of the methoxyoxane group. One common method involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. The methoxyoxane moiety can be introduced through a nucleophilic substitution reaction using methoxyoxane and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration. Solvent selection and purification steps are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyoxane moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site. The exact pathways and molecular targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit a range of biological activities.

    Methoxy-substituted oxanes: Compounds with similar methoxyoxane moieties are used in various applications, including pharmaceuticals and materials science.

Uniqueness

[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol is unique due to the combination of the thiazole ring and methoxyoxane moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

[2-(4-methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C10H15NO3S/c1-13-10(2-4-14-5-3-10)9-11-8(6-12)7-15-9/h7,12H,2-6H2,1H3

InChI Key

DSAOUKUZGDHUAM-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOCC1)C2=NC(=CS2)CO

Origin of Product

United States

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